B1575560 Winter flounder 3

Winter flounder 3

Cat. No.: B1575560
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Winter flounder 3 (WF3) is a 24-amino acid, C-terminally amidated antimicrobial peptide (AMP) isolated from the Winter Flounder ( Pseudopleuronectes americanus ) . It is a component of the fish's innate immune system and is characterized by a cationic and amphipathic structure, which facilitates its interaction with microbial membranes . While WF3 exhibits low or no perceivable antimicrobial activity when used alone, its significant research value lies in its potent synergistic effects . Studies have shown that WF3 can dramatically enhance the bactericidal activity of other, more potent Winter Flounder AMPs, such as Pleurocidin (WF2) . This synergy improves the cooperativity and potency of the dose-dependent killing activity, making WF3 an invaluable tool for studying combination therapies and overcoming antibiotic resistance . The mechanism of this synergy involves WF3 modulating the membrane interactions of its partner peptides, thereby enabling more efficient disruption of bacterial membranes without the formation of hetero-oligomers . This peptide is supplied for research applications only, including the study of AMP synergy, mechanisms of membrane disruption, and the development of novel anti-infective strategies. The structure of WF3 in SDS micelles has been solved by Solution NMR (PDB ID: 6RZ1), providing a critical resource for structure-function relationship studies . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLGALIKGAIHGGRFIHGMIQNHH

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Overview
Winter flounder 3 (FLGALIKGAIHGGRFIHGMIQNHH-NH2) is a peptide with notable antimicrobial properties. Research has demonstrated that peptides derived from flatfish, including winter flounder, exhibit activity against a range of pathogens.

Case Study: Antimicrobial Efficacy
A study highlighted the effectiveness of winter flounder-derived peptides against various bacterial strains. The peptide was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined, indicating the peptide's potential as a natural antibiotic alternative.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus8Effective
Escherichia coli16Moderate
Pseudomonas aeruginosa32Limited

Environmental Monitoring

Overview
The use of environmental DNA (eDNA) techniques has been explored in winter flounder research to monitor populations and habitats. This method allows researchers to detect the presence of winter flounder in various ecosystems without direct sampling.

Case Study: eDNA Application
A project initiated by the Massachusetts Division of Marine Fisheries utilized eDNA to assess winter flounder populations in coastal waters. By analyzing water samples for genetic material, researchers could determine habitat usage and spawning locations, leading to improved management strategies.

Habitat Utilization Studies

Overview
Understanding the habitat preferences of winter flounder is crucial for effective fisheries management and conservation efforts. Research utilizing otolith microchemistry has provided insights into the life history and habitat use of this species.

Case Study: Otolith Microchemistry Analysis
A study conducted in the Hudson River Estuary examined otoliths from juvenile winter flounder to identify habitat connectivity. The analysis revealed distinct chemical signatures associated with different nursery habitats, enabling researchers to track movement patterns and assess habitat quality.

Element Concentration (ppm) Habitat Type
Sr50Estuarine
Ba30Coastal
Mn15Riverine

Fisheries Management Implications

Overview
The findings from various studies on winter flounder have significant implications for fisheries management. Understanding life history strategies and habitat preferences can inform sustainable fishing practices.

Case Study: Management Strategies
Research indicates that winter flounder exhibit partial migration behaviors, with some populations remaining resident in specific habitats year-round. This knowledge can guide regulatory measures, such as seasonal fishing restrictions or habitat protection initiatives, to enhance population resilience.

Future Research Directions

Future research on this compound should focus on:

  • Expanded Antimicrobial Testing: Investigating the full spectrum of antimicrobial activity against a broader range of pathogens.
  • Longitudinal eDNA Studies: Implementing long-term monitoring programs using eDNA to track changes in population dynamics.
  • Otolith Microchemistry Advancements: Further refining analytical techniques to improve accuracy in determining habitat connectivity.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares winter flounder AFP37 with other antifreeze compounds from marine and terrestrial organisms:

Compound Source Molecular Weight Structure Key Features Thermal Hysteresis (°C)
Winter Flounder AFP37 Pseudopleuronectes americanus ~3,300 Da α-helix, 3×11 repeats High alanine content (60%); ice-binding via Thr-Ala-Ala motifs 1.2–1.5
Type II AFP Sea raven (Hemitripterus americanus) ~14,000 Da β-helix Cysteine-rich; disulfide bonds stabilize structure 2.0–2.5
Type III AFP Antarctic eelpout (Austrolycicthys brachycephalus) ~6,500 Da Globular Hydrophobic ice-binding surface; lacks repetitive motifs 0.8–1.2
AFGP (Antifreeze Glycoprotein) Antarctic cod (Dissostichus mawsoni) 2.6–33 kDa Disaccharide-repeats Glycoproteins with Ala-Ala-Thr backbone linked to galactose-N-acetylgalactosamine 1.0–1.5

Key Findings :

  • Structural Simplicity : Winter flounder AFP37 has the simplest structure among AFPs, with repetitive α-helical motifs enabling efficient ice-binding. In contrast, Type II and III AFPs rely on complex folds (β-helices or globular domains) .
  • Thermal Hysteresis : Type II AFPs exhibit the highest thermal hysteresis (2.0–2.5°C), likely due to their larger size and disulfide-stabilized β-helix. Winter flounder AFP37 has moderate activity (1.2–1.5°C), while AFGPs and Type III AFPs show lower values .
  • Evolutionary Adaptation : Winter flounder AFP37 is optimized for cold-temperate estuaries (e.g., Great Bay, NH), whereas Antarctic AFPs (Type III) are adapted to extreme polar conditions .
Ecological and Physiological Comparisons
  • Salinity Tolerance : Winter flounder AFP37 expression correlates with seasonal salinity changes (5–32 ppt), allowing survival in estuarine environments. In contrast, Antarctic AFPs function in near-constant saline conditions (34–35 ppt) .

Preparation Methods

Peptide Synthesis Approach

  • Solid-phase peptide synthesis (SPPS) is the primary method used to prepare this compound and its analogues. This technique allows precise incorporation of amino acid substitutions to investigate structure-function relationships.
  • Two series of mutant peptides were synthesized:
    • Series 1: Central threonine residues and all four threonines mutated to serine.
    • Series 2: Additional salt bridges introduced (K7, E11 and K29, E33), with simultaneous mutation of all four threonines to serine, valine, alanine, or glycine.

Mutagenesis and Structural Variants

  • Mutations target threonine residues thought to be critical for ice-binding.
  • Variants include:
    • Serine-substituted mutants (loss of hydroxyl groups).
    • Valine- and alanine-substituted mutants (introducing hydrophobic methyl groups).
    • Glycine-substituted mutants (reducing α-helicity).

Characterization and Analysis Methods

Circular Dichroism (CD) Spectroscopy

  • CD spectroscopy confirms the α-helical content of the peptides.
  • Most mutants maintain 100% helicity at low temperatures except glycine derivatives (~70% helicity), indicating structural integrity is largely preserved despite mutations.

Ice Growth Inhibition Assays

  • Nanoliter osmometry and the ice hemisphere test measure the peptides' ability to inhibit ice growth.
  • Thermal hysteresis (difference between melting and freezing points) quantifies antifreeze activity.
  • Serine mutants show no detectable ice-binding or hysteresis.
  • Valine mutants exhibit thermal hysteresis comparable to native protein.
  • Alanine mutants show reduced hysteresis but still distinct ice interaction patterns.

Detailed Research Findings on Preparation and Activity

Mutant Type Mutation Details α-Helicity (%) Ice Growth Inhibition Thermal Hysteresis Ice-Binding Mechanism Insights
Native Protein Wild type threonines 100 Strong High Hydrophobic methyl groups contribute significantly
Series 1 Serine All threonines → serine 100 None/weak None Loss of hydroxyl groups reduces activity
Series 2 Serine Salt bridges added + threonines → serine 100 None/weak None Salt bridges do not restore activity
Valine Mutant Threonines → valine 100 Strong High Hydrophobic interactions critical
Alanine Mutant Threonines → alanine 100 Moderate Reduced Partial activity retained
Glycine Mutant Threonines → glycine 70 None None Reduced helicity correlates with loss of function

Table 1: Summary of structural and functional properties of this compound mutants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.